molecular formula C8H18O2 B116546 4-Butoxybutan-1-ol CAS No. 4161-24-4

4-Butoxybutan-1-ol

Cat. No. B116546
CAS RN: 4161-24-4
M. Wt: 146.23 g/mol
InChI Key: OBXQRJAQMQQZMY-UHFFFAOYSA-N
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Description

4-Butoxybutan-1-ol is a chemical compound with the molecular formula C8H18O2 and a molecular weight of 146.22700 . It is used in the synthesis of biomedical polyurethane for application as scaffold materials .


Synthesis Analysis

4-Butoxybutan-1-ol can be synthesized from 1-Bromobutane and 1,4-Butanediol .


Molecular Structure Analysis

The molecular structure of 4-Butoxybutan-1-ol consists of 8 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . More detailed structural information can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

4-Butoxybutan-1-ol has a molecular weight of 146.23 . More detailed physical and chemical properties can be found in databases like ChemSpider .

Scientific Research Applications

Fuel and Biofuel Research

4-Butoxybutan-1-ol has been explored in the context of fuels and biofuels. For instance, studies have reported on the excess enthalpies of ternary mixtures containing 1-butoxybutane and other components, highlighting its potential relevance in fuel applications (Alaoui et al., 2014). Additionally, its liquid density at various temperatures and pressures has been examined, which is crucial for its use as a biofuel additive (Alaoui et al., 2011).

Chemical Synthesis and Stereoselectivity

In chemical synthesis, 4-Butoxybutan-1-ol is significant in stereoselective processes. Research has focused on its epoxidation using bacteria, highlighting the role of structural variations on the stereochemical course of microbial epoxidation (Archelas et al., 1988). It's also utilized in the efficient synthesis of complex molecules, such as the stereoselective synthesis of 1-hydroxymethyl-2-methylglycidol derivatives (Uemura et al., 2001).

Biomedical Applications

While the focus is not on drug use or side effects, it's worth noting that derivatives of butanol, which could include 4-Butoxybutan-1-ol, have been explored for their antituberculosis activity (Omel’kov et al., 2019).

Polymer and Material Science

The compound is also relevant in polymer science. Studies on the swelling behavior of polymer networks in primary alcohols, including butan-1-ol, shed light on the interaction between 4-Butoxybutan-1-ol and polymers (Bedjaoui et al., 2020).

Safety And Hazards

4-Butoxybutan-1-ol is classified as a combustible liquid. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

As of now, 4-Butoxybutan-1-ol is used in the synthesis of biomedical polyurethane for application as scaffold materials . Future research may explore other potential applications of this compound.

properties

IUPAC Name

4-butoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-2-3-7-10-8-5-4-6-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXQRJAQMQQZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274663
Record name 4-butoxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxybutan-1-ol

CAS RN

4161-24-4
Record name 4-butoxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butoxybutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Hu, Y Li, F Xiao, Y Zhang, J He… - Journal of Applied …, 2020 - Wiley Online Library
… The main products are 4-butoxybutan-1-ol, butane, and 1,4-diethoxybutane, which correspond to the above infrared absorption analysis of the ether, hydroxyl and CH 2  functional …
Number of citations: 6 onlinelibrary.wiley.com
JE Welke, V Manfroi, M Zanus, M Lazarotto… - … of Chromatography A, 2012 - Elsevier
Wine aroma is an important characteristic and may be related to certain specific parameters, such as raw material and production process. The complexity of Merlot wine aroma was …
Number of citations: 153 www.sciencedirect.com
Y Qian, Z Wang, L Chen, P Liu, L Jia, B Dong… - Journal of Analytical and …, 2023 - Elsevier
Hydroxyl-terminated polybutadiene (HTPB) and hydroxyl-terminated polyether (HTPE) are used as binders for rocket propellants, while the mechanisms for their pyrolysis processes are …
Number of citations: 1 www.sciencedirect.com
A Nowak, P Ossowicz-Rupniewska, R Rakoczy… - International Journal of …, 2021 - mdpi.com
… compounds: tetrahydrogeranyl acetone, palmitic acid, cis-9,10-epoxyoctadecan-1-ol, methyl palmitate, cis-2,3-epoxyheksanol, glyoxylic acid, and 8-octadecenal, 4-butoxybutan-1-ol, 2-…
Number of citations: 14 www.mdpi.com
S Coffey - 2016 - books.google.com
… Ethers of higher glycols are useful industrial solvents, eg the monobutyl ether of butane-1,4-diol, 4-butoxybutan-1-ol, is a solvent for polyvinyl chloride. …
Number of citations: 0 books.google.com
于金田, 王晶, 伏兵哲, 高雪芹 - Acta Prataculturae Sinica, 2022 - search.ebscohost.com
: 沙芦草又称蒙古冰草, 具有抗旱, 抗寒, 抗病, 耐盐碱等优良性状, 是荒漠草原和典型草原地带沙地主要植被之一. 沙芦草种子存在发芽率低, 发芽持续时间长等野生特性, 这对沙芦草人工种子…
Number of citations: 2 search.ebscohost.com

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